[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate
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Overview
Description
[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate is a complex organic compound that features both adamantyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common approach is to start with the adamantane core and introduce the sulfonate groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonate groups on biological systems. It may also serve as a precursor for developing new pharmaceuticals or bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the adamantyl group, known for its stability and rigidity, may enhance the bioavailability and efficacy of drug candidates.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate groups can participate in hydrogen bonding and electrostatic interactions, while the adamantyl core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl benzenesulfonate
- [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-chlorobenzenesulfonate
Uniqueness
What sets [3-({[(4-Methylphenyl)sulfonyl]oxy}methyl)-1-adamantyl]methyl 4-methylbenzenesulfonate apart from similar compounds is the presence of both the adamantyl and sulfonate groups, which confer unique chemical and physical properties. The combination of these groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C26H32O6S2 |
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Molecular Weight |
504.7 g/mol |
IUPAC Name |
[3-[(4-methylphenyl)sulfonyloxymethyl]-1-adamantyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H32O6S2/c1-19-3-7-23(8-4-19)33(27,28)31-17-25-12-21-11-22(13-25)15-26(14-21,16-25)18-32-34(29,30)24-9-5-20(2)6-10-24/h3-10,21-22H,11-18H2,1-2H3 |
InChI Key |
VHYGSWGBJYAMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC4CC(C2)CC(C4)(C3)COS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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